13-keto-9Z,11E,15Z-octadecatrienoic acid

Inflammation Macrophage immunology Oxylipin pharmacology

13-Keto-9Z,11E,15Z-octadecatrienoic acid (13-KOTE, also designated 13-oxo-OTA) is an α-linolenic acid-derived oxylipin belonging to the octadecatrienoic acid class. It is a regioisomer of 9-keto-10E,12Z,15Z-octadecatrienoic acid (9-KOTE), both produced via microbial biotransformation or plant lipoxygenase pathways.

Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
Cat. No. B8260366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-keto-9Z,11E,15Z-octadecatrienoic acid
Molecular FormulaC18H28O3
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCC=CCC(=O)C=CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H28O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+
InChIKeyBNMYUQILBYIYOG-JDTPQGGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Keto-9Z,11E,15Z-Octadecatrienoic Acid (13-KOTE): Chemical Identity and Baseline Characteristics


13-Keto-9Z,11E,15Z-octadecatrienoic acid (13-KOTE, also designated 13-oxo-OTA) is an α-linolenic acid-derived oxylipin belonging to the octadecatrienoic acid class [1]. It is a regioisomer of 9-keto-10E,12Z,15Z-octadecatrienoic acid (9-KOTE), both produced via microbial biotransformation or plant lipoxygenase pathways [2]. This keto-octadecatrienoic acid features a conjugated triene system (9Z,11E,15Z) with a 13-keto functional group, distinguishing it from hydroxy-octadecatrienoic acid analogs [3].

Regioisomer-specific oxylipin probe for PPARγ and inflammation studies
13-keto oxidation state required for PPARγ transactivation
Enzymatically synthesized, configurationally defined isomer (>95% ee)

Why 13-KOTE Cannot Be Substituted by 9-KOTE or Hydroxy-Octadecatrienoids in Inflammatory and Metabolic Assays


Regioisomeric keto-octadecatrienoic acids exhibit divergent biological activities that preclude generic substitution. In LPS-stimulated RAW264.7 macrophages, 13-KOTE and its regioisomer 9-KOTE demonstrate distinct inhibitory profiles against nitric oxide and TNF-α production [1]. Furthermore, 13-KOTE activates peroxisome proliferator-activated receptor γ (PPARγ) to promote adipogenesis and glucose uptake—an activity not shared by 9-KOTE or the corresponding hydroxy analogs such as 13-HOTrE [2]. These regio-specific and oxidation state-dependent activities necessitate precise compound selection based on the intended biological application.

Cannot directly replace with regioisomer or hydroxy analogs
13-KOTE
9-KOTE
Distinct NO/TNF-α inhibition profile; PPARγ activation absent in 9-KOTE
13-KOTE
13-HOTrE / hydroxy analogs
Hydroxy analogs lack PPARγ activity and adiponectin/glucose uptake response

Quantitative Differentiation of 13-KOTE: Comparative Activity Data Against Closest Analogs


Direct Head-to-Head Comparison: 13-KOTE vs. 9-KOTE in LPS-Stimulated RAW264.7 Macrophages

In a direct side-by-side evaluation using LPS-stimulated RAW264.7 macrophages, 13-KOTE demonstrated distinct anti-inflammatory activity compared to its regioisomer 9-KOTE. The compounds were isolated from Aspergillus niger biotransformation of α-linolenic acid and tested at equimolar concentrations [1].

NO & TNF-α Inhibition
Head-to-head
13-KOTE vs 9-KOTE: both active oxylipins, 13-KOTE distinct dose-response
Reported regioisomer-specific anti-inflammatory profile in macrophage assay
RAW264.7, LPS stimulation, 24h incubation
Inflammation Macrophage immunology Oxylipin pharmacology

PPARγ Activation: 13-KOTE vs. 9-KOTE and Hydroxy Analogs

13-KOTE (13-oxo-OTA) activates PPARγ, a nuclear receptor regulating adipogenesis and glucose metabolism. This activity is absent in 9-KOTE and in the corresponding hydroxy analog 13-HOTrE, demonstrating that both regio-position and oxidation state (keto vs. hydroxy) dictate receptor selectivity [1].

PPARγ Transactivation
Class-level
13-KOTE (10 µM): aP2 mRNA ~3-fold, LPL ~2.5-fold vs vehicle; 9-KOTE, 13-HOTrE no activity
13-keto regioisomer required for PPARγ pathway activation
3T3-L1 preadipocyte differentiation, 6 days
Metabolic disorders Adipogenesis Nuclear receptor pharmacology

Adiponectin Secretion and Glucose Uptake: 13-KOTE Functional Outcomes vs. Hydroxy Analogs

Downstream of PPARγ activation, 13-KOTE induces the secretion of high-molecular-weight adiponectin and stimulates glucose uptake in adipocytes—functional endpoints that hydroxy-octadecatrienoids such as 13-HOTrE do not replicate [1].

Adiponectin & Glucose Uptake
Class-level
13-KOTE: HMW adiponectin ~2-fold, glucose uptake ~1.5-fold; 13-HOTrE no effect
Reported dual functional readout linked to PPARγ activation
Mature 3T3-L1 adipocytes, 24h treatment
Insulin sensitization Adipokine secretion Metabolic pharmacology

Natural Occurrence in Edible Plants: 13-KOTE vs. 9-KOTE

13-KOTE has been identified in extracts of tomato, Mandarin orange, and bitter gourd, whereas 9-KOTE is primarily obtained via microbial biotransformation [1]. This differential natural abundance may influence sourcing strategies and cost for large-scale applications.

Natural Occurrence
Reported
Detected in tomato, mandarin orange, bitter gourd; 9-KOTE not reported
Supports dietary source context for nutraceutical research
LC-MS/MS plant extract analysis
Nutraceutical sourcing Natural product chemistry Food-derived bioactives

Stereospecific Synthesis: 13-KOTE vs. Racemic Mixtures

Configurationally pure 13-KOTE can be synthesized regioselectively from linolenic acid using soybean or tomato lipoxygenases at specific pH, whereas non-enzymatic autoxidation yields racemic mixtures of keto- and hydroxy-octadecatrienoids [1]. This synthetic control ensures batch-to-batch consistency for reproducible bioassays.

Stereochemical Purity
Reported
Enzymatic synthesis: ee >95%; autoxidation yields racemic mixture
Configurationally defined synthesis supports assay reproducibility
Lipoxygenase route (soybean pH 9.0 / tomato pH 5.5)
Synthetic chemistry Lipoxygenase biocatalysis Chiral purity

Optimal Research and Industrial Use Cases for 13-Keto-9Z,11E,15Z-Octadecatrienoic Acid Based on Differentiated Evidence


Anti-Inflammatory Drug Discovery: Screening for Macrophage-Targeted Therapeutics

Given its direct, regioisomer-specific inhibition of LPS-induced NO and TNF-α production in RAW264.7 macrophages [3], 13-KOTE is an ideal positive control or lead scaffold for high-throughput screening campaigns aimed at identifying novel anti-inflammatory agents targeting innate immune pathways.

Metabolic Disease Research: PPARγ-Mediated Adipogenesis and Insulin Sensitization Studies

13-KOTE's unique ability among octadecatrienoids to activate PPARγ, induce adiponectin secretion, and stimulate glucose uptake in adipocytes [3] positions it as a valuable molecular tool for dissecting PPARγ signaling in obesity, type 2 diabetes, and metabolic syndrome. It can serve as a natural-product-derived reference agonist alongside synthetic thiazolidinediones.

Nutraceutical Development: Food-Derived Bioactive for Glucose Management

The identification of 13-KOTE in edible plants such as tomato, Mandarin orange, and bitter gourd [3] supports its development as a food-derived nutraceutical ingredient for managing glucose metabolism disorders. Its dual anti-inflammatory and PPARγ-activating properties may offer advantages over single-mechanism alternatives.

Plant Stress Biology: Oxylipin Signaling in Defense Responses

13-KOTE is a known stress metabolite in wounded plants [3]. Researchers investigating plant innate immunity, jasmonic acid signaling, or stomatal closure can employ pure 13-KOTE as a chemical probe to dissect oxylipin-mediated defense pathways with regioisomeric precision.

Application
Selection Property
Validation Focus
Macrophage inflammation pathway studies
Regioisomer-specific anti-inflammatory activity
NO and TNF-α reduction in LPS-stimulated models
PPARγ-mediated metabolic pathway research
13-keto oxidation state requirement
Adipogenic gene expression and adiponectin secretion
Food-derived bioactive compound screening
Reported natural abundance in edible plants
Glucose uptake and adipokine modulation in adipocyte models
Plant stress signaling research
Stereochemically defined oxylipin probe
Oxylipin-mediated defense pathway interrogation
Quote Request

Request a Quote for 13-keto-9Z,11E,15Z-octadecatrienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.